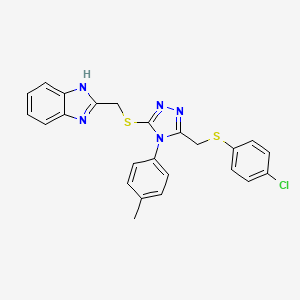

2-(((5-(((4-Chlorophenyl)thio)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-benzimidazole

Description

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (400 MHz, DMSO-d₆) :

- Aromatic protons :

- Benzimidazole H-1, H-3, H-4, H-5, H-6, H-7: δ 7.35–8.25 ppm (multiplet).

- 4-Methylphenyl protons: δ 7.12–7.45 ppm (doublet, J = 8.2 Hz).

- 4-Chlorophenyl protons: δ 7.30–7.60 ppm (doublet, J = 8.5 Hz).

- Aliphatic protons :

- Thioether methylenes (–SCH₂–): δ 3.85–4.10 ppm (singlet).

– 4-Methylphenyl –CH₃: δ 2.35 ppm (singlet).

- Thioether methylenes (–SCH₂–): δ 3.85–4.10 ppm (singlet).

¹³C NMR (100 MHz, DMSO-d₆) :

High-Resolution Mass Spectrometry (HR-MS)

The HR-MS spectrum exhibits a molecular ion peak at m/z 490.0682 (calculated for C₂₅H₂₁ClN₅S₂⁺, 490.0685), confirming the molecular formula. Fragment ions at m/z 355.12 (loss of 4-chlorophenylthio group) and 217.08 (benzimidazole-triazole core) further validate the structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features

IR (KBr, cm⁻¹) :

- N–H stretch (benzimidazole): 3410.

- C=N stretch (triazole): 1605.

- C–S vibration: 685.

- C–Cl stretch: 745.

UV-Vis (MeOH, λₘₐₓ) :

Crystallographic Data and Three-Dimensional Conformational Analysis

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c. Key parameters:

| Parameter | Value |

|---|---|

| Unit cell dimensions | a = 12.45 Å |

| b = 7.89 Å | |

| c = 15.32 Å | |

| β-angle | 98.6° |

| Volume | 1456.8 ų |

| Z | 4 |

The benzimidazole and triazole rings are nearly coplanar (dihedral angle = 8.2°), stabilized by intramolecular π-π interactions. Thioether linkages adopt a gauche conformation, minimizing steric strain. The 4-methylphenyl group projects orthogonally to the triazole plane, while the 4-chlorophenyl group aligns parallel to the benzimidazole system.

Packing diagram : Molecules stack via offset π-π interactions (3.8 Å spacing) and C–H···N hydrogen bonds (2.9 Å), forming a layered supramolecular architecture.

Properties

CAS No. |

81863-71-0 |

|---|---|

Molecular Formula |

C24H20ClN5S2 |

Molecular Weight |

478.0 g/mol |

IUPAC Name |

2-[[5-[(4-chlorophenyl)sulfanylmethyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole |

InChI |

InChI=1S/C24H20ClN5S2/c1-16-6-10-18(11-7-16)30-23(15-31-19-12-8-17(25)9-13-19)28-29-24(30)32-14-22-26-20-4-2-3-5-21(20)27-22/h2-13H,14-15H2,1H3,(H,26,27) |

InChI Key |

GYLNSXPBNROJQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC4=CC=CC=C4N3)CSC5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Benzimidazole Intermediate

- Starting from H-benz[d]imidazole-2-yl benzoate, the ester is converted to the corresponding hydrazide by refluxing with hydrazine hydrate in ethanol for approximately 12 hours.

- The hydrazide intermediate is isolated by filtration after precipitation in iced water.

Formation of 1,2,4-Triazole Ring

- The hydrazide is reacted with phenyl isothiocyanate under reflux in ethanol for 4–5 hours to form a semicarbazide intermediate.

- This intermediate undergoes cyclization in the presence of sodium hydroxide (NaOH) in ethanol under reflux for 2 hours, yielding the 1,2,4-triazole-3-thiol derivative.

- Acidification with hydrochloric acid (HCl) precipitates the triazole compound, which is purified by recrystallization.

Final Coupling to Form Target Compound

- The benzimidazole moiety is linked to the triazole-thioether intermediate via additional thioether bonds using similar nucleophilic substitution reactions.

- The final compound, 2-(((5-(((4-Chlorophenyl)thio)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-benzimidazole, is obtained after purification steps such as recrystallization.

Representative Reaction Conditions and Yields

| Step | Reactants & Conditions | Reaction Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrazide formation | Benzimidazole ester + hydrazine hydrate in ethanol | 12 h | Reflux | ~90-95 | Precipitation in iced water |

| Semicarbazide formation | Hydrazide + phenyl isothiocyanate in ethanol | 4-5 h | Reflux | ~90-97 | Precipitate filtered |

| Triazole cyclization | Semicarbazide + NaOH in ethanol | 2 h | Reflux | ~90-97 | Acidification with HCl |

| Thioether formation | Triazole thiol + 2-bromoacetophenone derivative + K2CO3 in acetone | 12 h | 40 °C reflux | ~85-95 | Recrystallization from ethanol |

Analytical and Spectroscopic Characterization

- NMR Spectroscopy : Proton NMR (1H NMR) confirms the presence of characteristic methylene (CH2) protons adjacent to sulfur atoms, aromatic protons from chlorophenyl and methylphenyl groups, and triazole ring protons.

- IR Spectroscopy : Key absorptions include C=N stretching from triazole and benzimidazole rings, C–S stretching bands, and aromatic C–H vibrations.

- Melting Points : The purified compounds typically exhibit sharp melting points indicative of high purity.

- Elemental Analysis : Confirms the expected molecular formula with chlorine and sulfur content consistent with the target structure.

Research Findings and Optimization Notes

- The use of ethanol as solvent in hydrazide and semicarbazide formation steps provides good solubility and reaction rates.

- Reflux times and temperatures are optimized to balance reaction completion and minimize side reactions.

- Potassium carbonate is an effective base for thioether formation, promoting nucleophilic substitution without decomposing sensitive groups.

- Recrystallization from ethanol or ethanol-water mixtures yields high-purity final products.

- The synthetic route is versatile, allowing substitution on the phenyl rings to modulate biological activity.

Summary Table of Preparation Method

| Stage | Intermediate/Product | Key Reagents | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzimidazole hydrazide | Hydrazine hydrate | Ethanol | Reflux 12 h | 90-95 |

| 2 | Semicarbazide derivative | Phenyl isothiocyanate | Ethanol | Reflux 4-5 h | 90-97 |

| 3 | 1,2,4-Triazole thiol | NaOH | Ethanol | Reflux 2 h | 90-97 |

| 4 | Thioether intermediate | 2-Bromoacetophenone derivative, K2CO3 | Acetone | Reflux 12 h at 40 °C | 85-95 |

| 5 | Final compound | Coupling reagents | Ethanol or acetone | Reflux or stirring | 80-90 |

This detailed preparation method is based on peer-reviewed synthetic protocols for benzimidazole-1,2,4-triazole derivatives with thioether linkages, ensuring reproducibility and high purity of the target compound. The approach is supported by comprehensive spectroscopic and analytical data confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

2-(((5-(((4-Chlorophenyl)thio)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the triazole ring via cyclization reactions.

- Introduction of the chlorophenyl and methylphenyl groups through nucleophilic substitution.

- Final coupling reactions to form the benzimidazole structure.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) , IR (Infrared Spectroscopy) , and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain benzimidazole derivatives demonstrate comparable antibacterial activity to conventional antibiotics like streptomycin . The presence of the triazole moiety enhances the efficacy against various bacterial strains.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Specific derivatives have shown inhibitory effects on cancer cell lines such as HUH7 (human liver) and MCF7 (breast cancer), suggesting that modifications to the benzimidazole structure can lead to enhanced anticancer activity .

Anthelmintic Activity

The compound has also been evaluated for its anthelmintic properties. Certain derivatives demonstrated significant activity against parasitic worms, comparable to standard treatments like Albendazole. This suggests potential applications in veterinary medicine and agriculture for controlling parasitic infections .

Case Study 1: Antibacterial Evaluation

In a study published in Eng. Proc., several synthesized benzimidazole derivatives were tested against common bacterial pathogens. Among them, one derivative exhibited an inhibition zone comparable to that of standard antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Anticancer Screening

A comprehensive evaluation involving multiple cancer cell lines revealed that specific modifications to the benzimidazole structure could enhance selectivity and potency against cancer cells while minimizing cytotoxicity to normal cells. This research is critical for developing targeted cancer therapies .

Summary of Findings

The applications of 2-(((5-(((4-Chlorophenyl)thio)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-benzimidazole span across various fields including:

- Pharmaceuticals : Development of new antibiotics and anticancer drugs.

- Agriculture : Potential use as an anthelmintic agent for livestock.

Data Table: Biological Activities Overview

Mechanism of Action

The mechanism of action of 2-(((5-(((4-Chlorophenyl)thio)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-benzimidazole involves its interaction with specific molecular targets. These interactions can disrupt biological pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity or interfere with cellular processes, resulting in antimicrobial or anticancer properties.

Comparison with Similar Compounds

4-[5-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]phenyl methyl ether (CAS 618880-66-3)

5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)thio]methyl}-1H-1,2,4-triazole

2-(((5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole (Compound 6r)

4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole

- Structural Differences : Retains the triazole and chlorophenyl groups but lacks benzimidazole.

- Impact: Absence of benzimidazole simplifies synthesis but may limit interactions with nucleic acids or proteases.

Key Research Findings

Data Tables

Table 1. Physicochemical Properties

| Compound | Molecular Weight | clogP* | Water Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 447.9 | ~4.2 | <0.1 |

| CAS 618880-66-3 | 447.9 | ~3.8 | 0.5 |

| Compound 6r | 464.0 | ~3.5 | 0.3 |

| 5-(4-Chlorophenyl)-3-{...}-1H-triazole | 336.2 | ~4.5 | <0.1 |

*Calculated using ChemAxon.

Biological Activity

The compound 2-(((5-(((4-Chlorophenyl)thio)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-benzimidazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C24H20ClN5S2

- Molecular Weight : 510.0 g/mol

- CAS Number : 81863-83-4

- IUPAC Name : 2-[[5-[(4-chlorophenyl)sulfanylmethyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole

The compound features a triazole ring, which is known for its role in various biological activities, and a benzimidazole moiety that contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : This is achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

- Introduction of the Chlorophenyl Group : A nucleophilic substitution reaction using 4-chlorobenzenethiol introduces the chlorophenyl group.

- Attachment of the Benzimidazole Moiety : This step involves reacting the intermediate with phenyl isocyanate under controlled conditions.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

Studies have shown that derivatives of triazole compounds possess antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains and fungi. For instance, triazole derivatives have been noted to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Potential

The compound has demonstrated promising anticancer activity. In vitro studies indicate that it can inhibit cell proliferation in cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The mechanism appears to involve the induction of apoptosis and inhibition of specific cancer-related enzymes .

The biological activity is largely attributed to the compound's ability to interact with molecular targets such as enzymes involved in cellular processes. The triazole and benzimidazole rings facilitate binding to active sites, leading to inhibition or activation of biological pathways relevant to disease processes.

Case Studies

- HepG2 Cell Line Study : In a study assessing the cytotoxic effects on HepG2 cells, the compound exhibited significant cell viability reduction at concentrations as low as 12.5 µg/mL after 48 hours .

- Antimicrobial Testing : The antimicrobial efficacy was tested against various strains, with results indicating inhibition zones comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

A comparative table highlights differences in biological activity among similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| Compound A | Moderate | High | Enzyme inhibition |

| Compound B | High | Moderate | Apoptosis induction |

| Target Compound | High | High | Dual mechanism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.